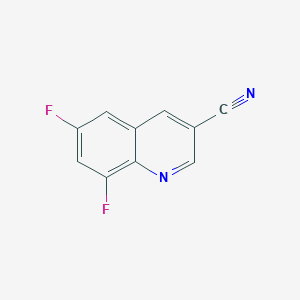

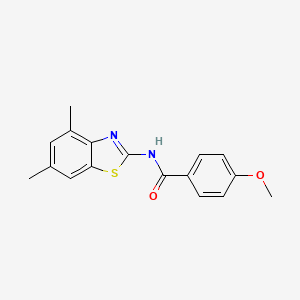

![molecular formula C25H29N9O B2628554 4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021061-43-7](/img/structure/B2628554.png)

4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide” is a complex organic molecule. It is related to a class of compounds that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups . It includes a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidin ring. The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure . It has a molecular weight of 464.6 g/mol, a topological polar surface area of 74.5 Ų, and a complexity of 643. It has one hydrogen bond donor and seven hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

A study by Kheder et al. describes a convenient synthesis method for a series of compounds, including pyrazole, pyridine, and pyrazolo[3,4-d]pyrimidin-1-yl derivatives, showcasing the versatility of related compounds in creating a wide range of heterocyclic compounds which are foundational in drug development and materials science (Kheder, Mabkhot, & Farag, 2008).

Enzymatic Activity Enhancement

Another study focused on the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives to explore their impact on enhancing enzymatic activity. This research highlights the potential biomedical applications of these compounds in improving the functionality of enzymes, which is crucial for various biological processes and therapeutic applications (Abd & Awas, 2008).

Antimicrobial and Anticancer Properties

Research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives has shown promising anticancer and anti-5-lipoxygenase agents, indicating potential therapeutic applications in treating cancer and inflammatory diseases (Rahmouni et al., 2016). Additionally, the antimicrobial activity of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which include the pyrimidin-2-yl)piperazin-1-yl moiety, highlights the compound's relevance in developing new antibiotics (Yurttaş et al., 2016).

PET Imaging Agents for Neuroinflammation

A derivative was synthesized for use as a potential PET imaging agent for imaging IRAK4 enzyme in neuroinflammation, showcasing the application of such compounds in diagnostic imaging and neurological research (Wang et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.

Mode of Action

Compounds with similar structures have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition of the target protein’s activity, thereby affecting the cellular processes that the protein controls.

Biochemical Pathways

The inhibition of tyrosine kinases can affect multiple signaling pathways, including those involved in cell growth and proliferation .

Result of Action

The inhibition of tyrosine kinases can lead to a decrease in cell growth and proliferation .

Analyse Biochimique

Biochemical Properties

It is known that pyrimidine derivatives play a significant role in drug discovery processes and have considerable biological activities . They are vital in several biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .

Cellular Effects

Pyrimidine derivatives are known to have diverse effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N9O/c35-22(9-4-8-20-6-2-1-3-7-20)26-12-13-34-24-21(18-31-34)23(29-19-30-24)32-14-16-33(17-15-32)25-27-10-5-11-28-25/h1-3,5-7,10-11,18-19H,4,8-9,12-17H2,(H,26,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXSEHFELYORJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)CCCC4=CC=CC=C4)C5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide](/img/structure/B2628472.png)

![N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2628482.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2628483.png)

![3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2628484.png)

![3-Bromo-5-chlorofuro[3,2-b]pyridine](/img/structure/B2628486.png)

![8-ethyl-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2628489.png)